[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,5-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,5-dimethylphenyl group using electrophilic aromatic substitution reactions.
Addition of Oxoethyl Group: The oxoethyl group is introduced through a reaction with an appropriate oxoethylating agent under basic conditions.
Coupling with Phenylaminoacetic Acid: Finally, the compound is coupled with phenylaminoacetic acid through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylaminoacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to investigate the mechanisms of action of piperazine derivatives and their effects on biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its synthesis and modification can lead to the development of new materials with desirable properties .
Mechanism of Action
The mechanism of action of [{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperazine ring and the 2,5-dimethylphenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of both an oxoethyl group and a phenylaminoacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-8-9-18(2)20(14-17)23-10-12-24(13-11-23)21(26)15-25(16-22(27)28)19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGBPMPULFXPML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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